3-Isocyanato-1-benzothiophene
Overview
Description
3-Isocyanato-1-benzothiophene is a heterocyclic compound that contains a benzene ring fused with a thiophene ring and an isocyanate functional group.
Mechanism of Action
Target of Action
Benzothiophene derivatives have been reported to exhibit potent cytotoxic activity . They have been used in the development of antitumor agents, targeting a broad spectrum of cancer cell lines .
Mode of Action
Benzothiophene derivatives have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells . This suggests that 3-Isocyanato-1-benzothiophene may interact with its targets in a similar manner, leading to changes in cell cycle dynamics and promoting programmed cell death.
Biochemical Pathways
Given the reported antitumor activity of benzothiophene derivatives, it is plausible that this compound may influence pathways related to cell cycle regulation and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that isocyanates can react with amines, alcohols, and water to form ureas, carbamates, and carbonic acid, respectively . These reactions could potentially involve various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
Given the reactivity of isocyanates, it is possible that this compound could influence cell function by reacting with cellular biomolecules . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
As an isocyanate, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of benzothiophene with phosgene to introduce the isocyanate group. Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-Isocyanato-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, coatings, and adhesives.
Comparison with Similar Compounds
Benzothiophene: Lacks the isocyanate group but shares the benzothiophene core structure.
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Isocyanatobenzene: Contains an isocyanate group but lacks the thiophene ring.
Uniqueness: 3-Isocyanato-1-benzothiophene is unique due to the presence of both the benzothiophene core and the reactive isocyanate group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-isocyanato-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEINYXQDXAXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630371 | |
Record name | 3-Isocyanato-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-37-9 | |
Record name | 3-Isocyanatobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321309-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isocyanato-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.